

# Ro 31-2201: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Ro 31-2201*

CAS No.: *88851-65-4*

Cat. No.: *B1679478*

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CAS Number: 88851-65-4

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental protocols for **Ro 31-2201**, a potent inhibitor of the angiotensin-converting enzyme (ACE). This document is intended for researchers, scientists, and drug development professionals.

## Chemical Properties

**Ro 31-2201** is a drug derivative compound with the following chemical and physical properties:

Property	Value	Source
CAS Number	88851-65-4	[1]
Molecular Formula	C <sub>20</sub> H <sub>25</sub> N <sub>3</sub> O <sub>6</sub>	[1]
Molecular Weight	403.43 g/mol	[1]
IUPAC Name	(2S)-2-[[[(2S)-1-carboxy-3-phenylpropyl]amino]-N-(1,3-thiazol-2-yl)propanamide	
SMILES	O=C(O) [C@@H]1CCCN2N1C(-- INVALID-LINK--N--INVALID- LINK--C(O)=O)=O	
Melting Point	Not available	
Solubility	Soluble in DMSO. Information on solubility in water and ethanol is not readily available.	
Stability and Storage	Store at -20°C for long-term storage (up to 1 year). For short-term storage, -20°C for up to 6 months is recommended. Solutions should be stored sealed and protected from moisture.	[2]

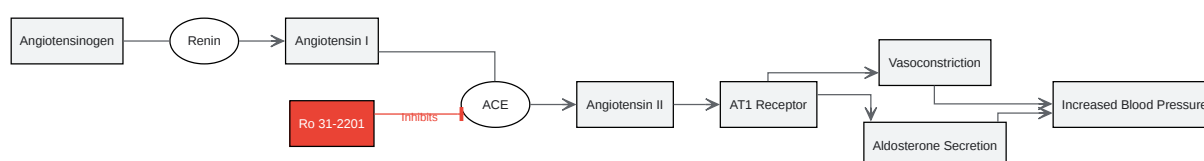
## Mechanism of Action and Signaling Pathways

**Ro 31-2201** is a potent inhibitor of Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.

## The Renin-Angiotensin System (RAS)

The primary mechanism of action of **Ro 31-2201** is the inhibition of ACE, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor

and also stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention. By inhibiting ACE, **Ro 31-2201** reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

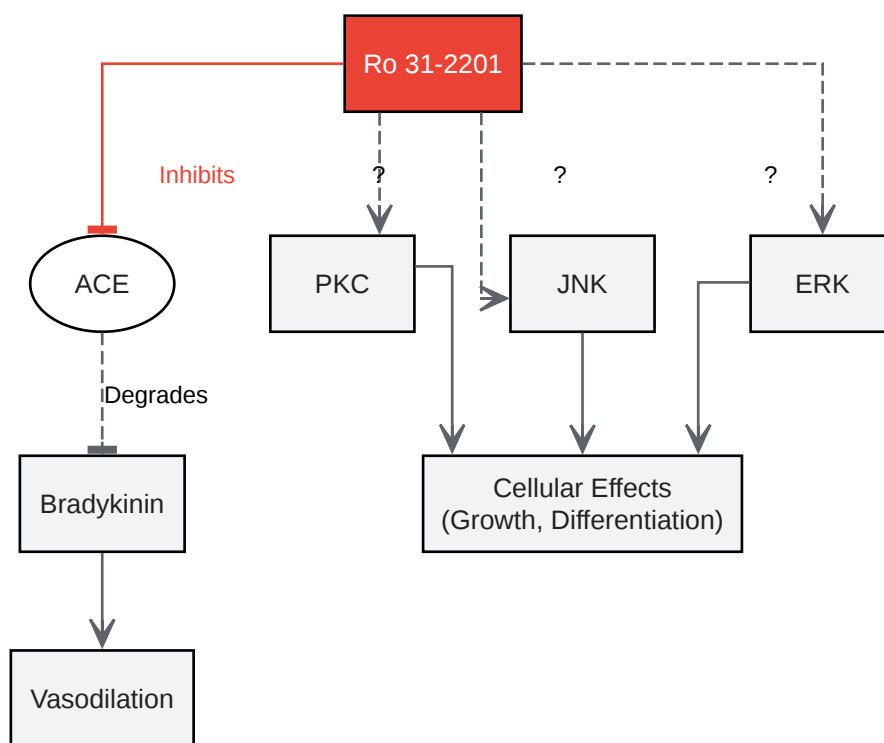


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Caption: The Renin-Angiotensin System and the inhibitory action of **Ro 31-2201**.

## Other Potential Signaling Pathways

In addition to its primary effect on the RAS, ACE inhibitors like **Ro 31-2201** may influence other signaling pathways. ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE can lead to an accumulation of bradykinin, which may contribute to the therapeutic effects of these inhibitors. Some studies suggest that ACE inhibitors can also modulate signaling cascades involving protein kinase C (PKC), c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).



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Caption: Potential additional signaling pathways affected by **Ro 31-2201**.

## Experimental Protocols

The following are generalized protocols for assessing the activity of **Ro 31-2201**. Specific concentrations and incubation times may need to be optimized for different experimental systems.

### In Vitro ACE Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of **Ro 31-2201** on ACE.

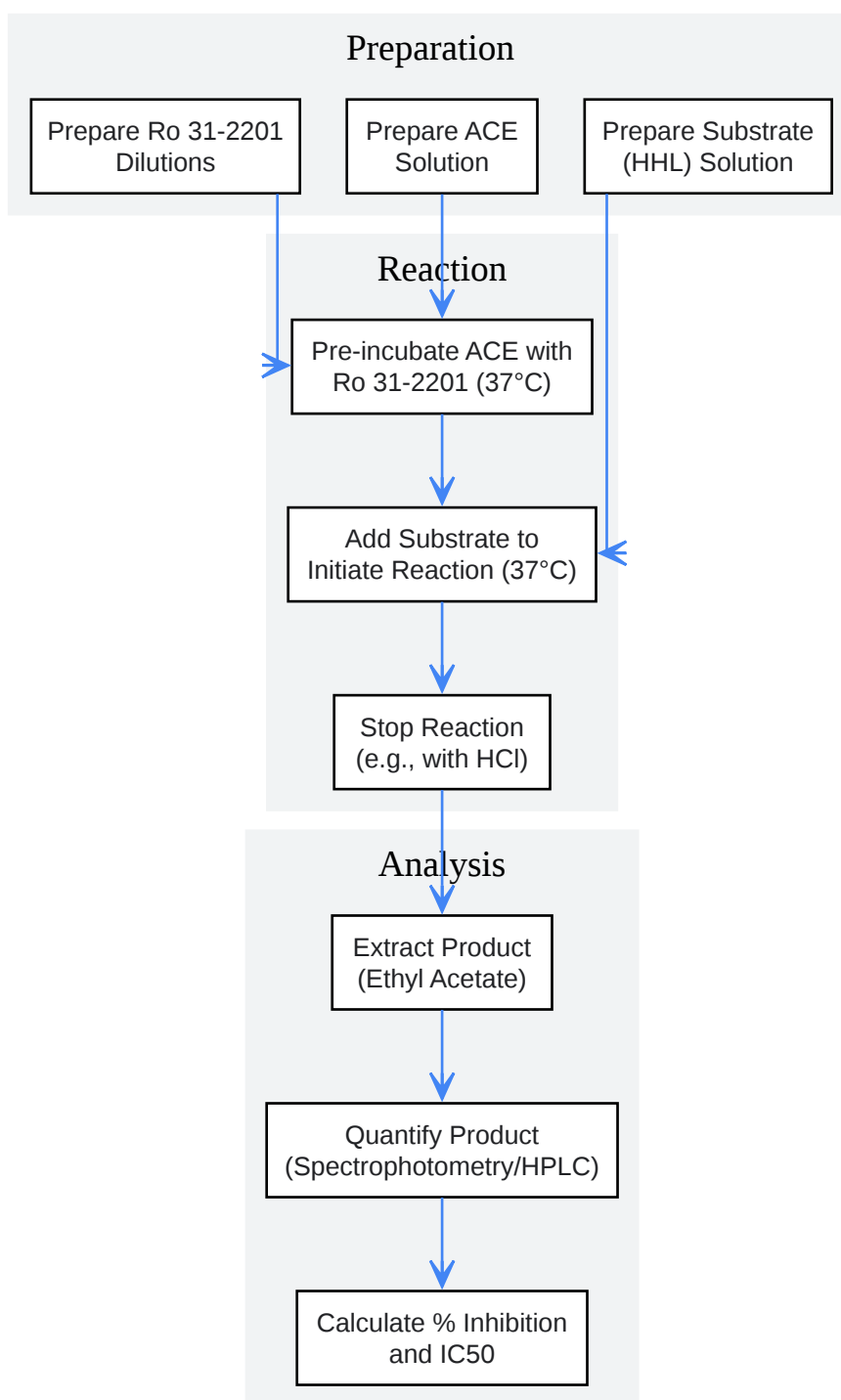
Materials:

- **Ro 31-2201**
- Angiotensin-Converting Enzyme (ACE) from rabbit lung

- ACE substrate (e.g., Hippuryl-His-Leu, HHL)
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10  $\mu$ M ZnCl<sub>2</sub>)
- Stopping solution (e.g., 1 M HCl)
- Ethyl acetate
- Spectrophotometer or HPLC system

Procedure:

- Prepare **Ro 31-2201** solutions: Dissolve **Ro 31-2201** in an appropriate solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the stock solution in the assay buffer to achieve a range of desired concentrations.
- Enzyme and Substrate Preparation: Prepare solutions of ACE and HHL in the assay buffer at the desired concentrations.
- Reaction Incubation: In a microcentrifuge tube, add the ACE solution and a specific volume of either the **Ro 31-2201** dilution or the assay buffer (for the control). Pre-incubate the mixture at 37°C for 10-15 minutes.
- Initiate Reaction: Add the HHL substrate solution to each tube to start the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
- Stop Reaction: Terminate the reaction by adding the stopping solution.
- Extraction and Quantification: Extract the product of the enzymatic reaction (hippuric acid) with ethyl acetate. After centrifugation, collect the organic layer and evaporate the solvent. Re-dissolve the residue in a suitable buffer and measure the absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer, or quantify using an appropriate HPLC method.
- Data Analysis: Calculate the percentage of ACE inhibition for each concentration of **Ro 31-2201** compared to the control. Determine the IC<sub>50</sub> value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.



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Caption: Workflow for an in vitro ACE inhibition assay.

## Cell-Based Assay for Assessing Cellular Effects

This protocol provides a general framework for investigating the effects of **Ro 31-2201** on a relevant cell line (e.g., endothelial cells, smooth muscle cells).

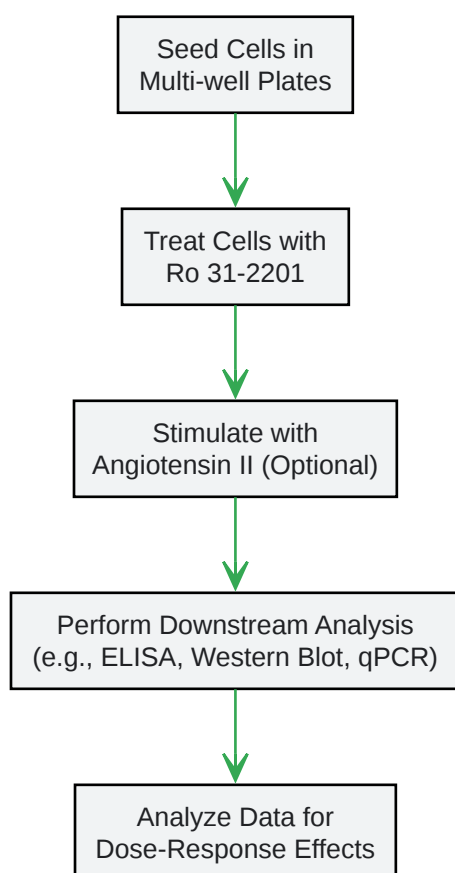
Materials:

- **Ro 31-2201**
- Appropriate cell line (e.g., HUVECs, HASMCs)
- Cell culture medium and supplements
- Angiotensin II
- Reagents for downstream analysis (e.g., ELISA kits for cytokine measurement, Western blot reagents for protein expression, proliferation assay kits)
- Multi-well cell culture plates

Procedure:

- **Cell Seeding:** Seed the cells in multi-well plates at a predetermined density and allow them to adhere and grow overnight.
- **Cell Treatment:** Treat the cells with various concentrations of **Ro 31-2201** for a specific duration. Include a vehicle control (e.g., DMSO).
- **Stimulation (Optional):** After the pre-treatment with **Ro 31-2201**, stimulate the cells with angiotensin II to induce a cellular response.
- **Downstream Analysis:** Following the treatment and/or stimulation, perform the desired downstream analysis. This could include:
  - **Proliferation/Viability Assays** (e.g., MTT, WST-1): To assess the effect of **Ro 31-2201** on cell growth.
  - **Cytokine Secretion (ELISA):** To measure the levels of pro-inflammatory or other relevant cytokines in the culture supernatant.

- Protein Expression (Western Blot): To analyze the expression levels of key proteins in the signaling pathways of interest.
- Gene Expression (RT-qPCR): To quantify changes in the mRNA levels of target genes.
- Data Analysis: Analyze the data to determine the dose-dependent effects of **Ro 31-2201** on the measured cellular parameters.



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## References

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